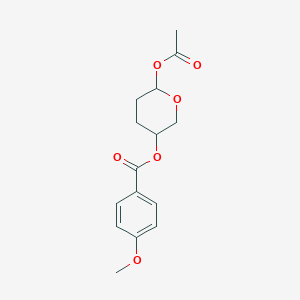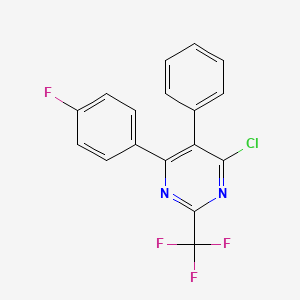
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind für ihre große Bandbreite an biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin bekannt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- kann über verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Reaktion von 3-Bromooxindolen oder (2-Oxoindolin-3-yl)triflat mit Thioacetamiden oder Thiobenzamiden . Ein weiterer Ansatz ist die Vilsmeier-Haack-Reaktion, die Methylenreagenzien und Chloramine verwendet, um die gewünschte Verbindung zu erzeugen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt typischerweise durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . Another approach is the Vilsmeier-Haack reaction, which utilizes methylene reagents and chloramines to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des Vorhandenseins des Indol-Kerns, der reich an π-Elektronen ist, üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid
Substitution: Halogene, Nitriermittel, Sulfonierungsmittel
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxindol-Derivaten führen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an mehrere Rezeptoren binden und zeigt dabei hohe Affinität und Spezifität . Diese Bindung kann verschiedene biologische Prozesse modulieren und zu den beobachteten Effekten führen.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, exhibiting high affinity and specificity . This binding can modulate various biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,3-Dihydroindol-2-on
- 2-Indolinon
- Indol-2(3H)-on
- Oxindol
- Oxindol
- 2-Oxindol
- 2-Oxoindolin
Einzigartigkeit
Was 2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- von ähnlichen Verbindungen abhebt, ist seine einzigartige Struktur, die eine Pyridinylmethylgruppe umfasst. Dieses Strukturmerkmal trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
646995-93-9 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-amino-3-(pyridin-2-ylmethyl)-1H-indol-2-one |
InChI |
InChI=1S/C14H13N3O/c15-14(9-10-5-3-4-8-16-10)11-6-1-2-7-12(11)17-13(14)18/h1-8H,9,15H2,(H,17,18) |
InChI-Schlüssel |
WKDDSYQWPFTJMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC3=CC=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)





![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)



![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)



